molecular formula C10H7BrO2 B13930794 1-(4-bromo-2-benzofuranyl)Ethanone

1-(4-bromo-2-benzofuranyl)Ethanone

Cat. No.: B13930794
M. Wt: 239.06 g/mol
InChI Key: KYRHRWVLIIQUFC-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-benzofuranyl)Ethanone is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, characterized by a bromine atom attached to the benzofuran ring, has garnered interest in various scientific fields due to its unique structural and functional attributes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-2-benzofuranyl)Ethanone typically involves the bromination of benzofuran derivatives followed by acetylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzofuran ring . The subsequent acetylation step involves the reaction of the brominated benzofuran with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-benzofuranyl)Ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide, potassium carbonate).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products:

    Substitution: Various substituted benzofuran derivatives.

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-benzofuranyl)Ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and the benzofuran ring contribute to its reactivity and binding affinity to biological targets. The compound may exert its effects by modulating enzyme activities, disrupting cellular processes, or inducing oxidative stress in target cells .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromo-2-benzofuranyl)Ethanone is unique due to the specific position of the bromine atom, which influences its reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with biological targets and its overall pharmacological profile .

Properties

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

1-(4-bromo-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C10H7BrO2/c1-6(12)10-5-7-8(11)3-2-4-9(7)13-10/h2-5H,1H3

InChI Key

KYRHRWVLIIQUFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CC=C2Br

Origin of Product

United States

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